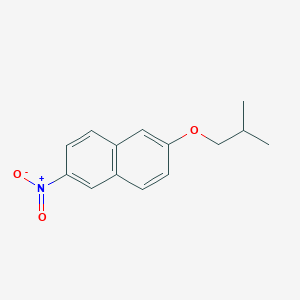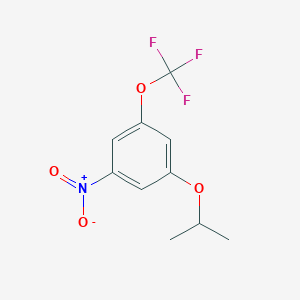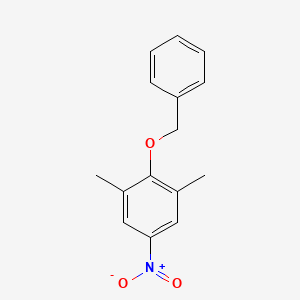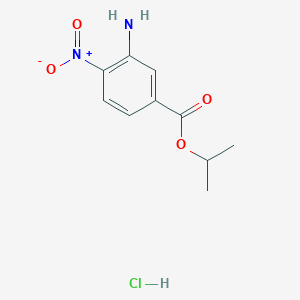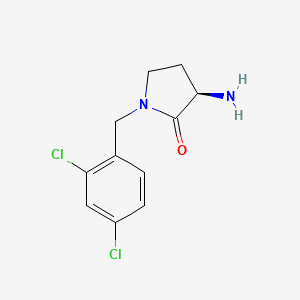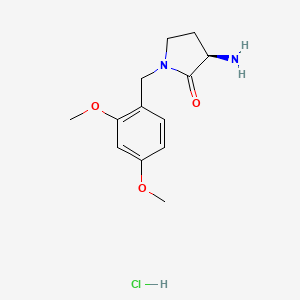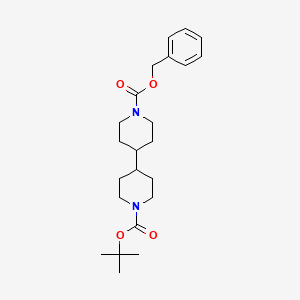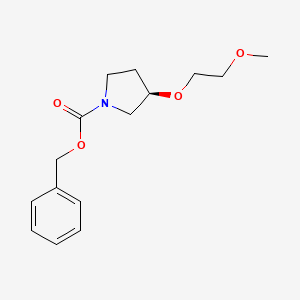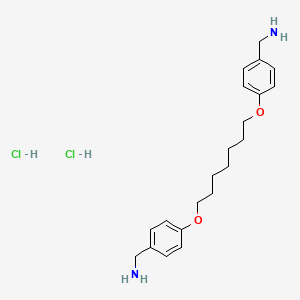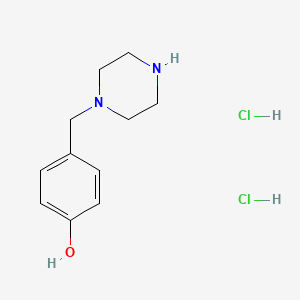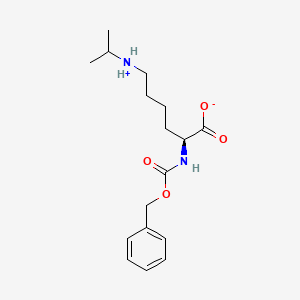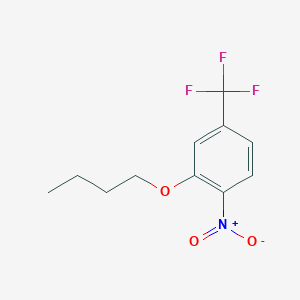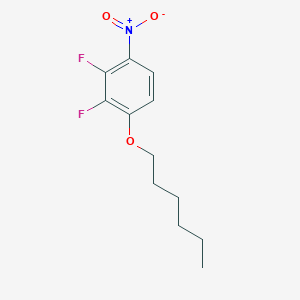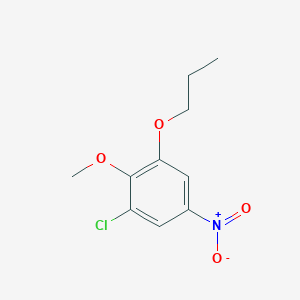
1-Chloro-2-methoxy-5-nitro-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methoxy-5-nitro-3-propoxybenzene is an organic compound with the molecular formula C10H12ClNO4 and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a benzene ring substituted with chlorine, methoxy, nitro, and propoxy groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with a benzene derivative, which undergoes chlorination, nitration, methoxylation, and propoxylation in a stepwise manner. Each step requires specific reagents and conditions:
Chlorination: Benzene is treated with chlorine in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine substituent.
Nitration: The chlorinated benzene undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group.
Methoxylation: The nitro-chlorobenzene is then reacted with methanol in the presence of a base like sodium methoxide (NaOCH3) to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form amino derivatives.
Substitution: The chlorine substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, iron filings (Fe) with hydrochloric acid (HCl).
Substitution: NaOH in water or ethanol, NH3 in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
1-Chloro-2-methoxy-5-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy and propoxy groups can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Chloro-2-methoxy-5-nitro-3-propoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxy-5-nitrobenzene: Lacks the propoxy group, resulting in different chemical and physical properties.
1-Chloro-2-methoxy-3-nitrobenzene: The position of the nitro group is different, affecting its reactivity and applications.
1-Chloro-2-methoxy-5-nitro-4-propoxybenzene: The position of the propoxy group is different, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features of this compound and its distinct chemical properties and applications.
Properties
IUPAC Name |
1-chloro-2-methoxy-5-nitro-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-3-4-16-9-6-7(12(13)14)5-8(11)10(9)15-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSGFDZXVZRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
